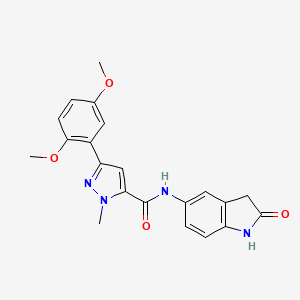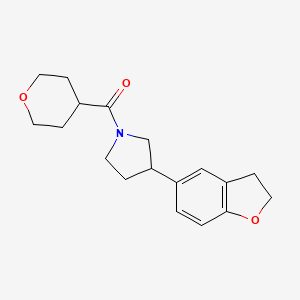![molecular formula C15H24N2 B2362062 {4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine CAS No. 926185-85-5](/img/structure/B2362062.png)
{4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of {4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine involves several stepsThe next step involves the attachment of the piperidine ring to the phenylmethanamine moiety through a methyl bridge . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
{4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
{4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is utilized in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Medicine: Research involving this compound contributes to the development of new therapeutic agents, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of {4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular function and physiological responses .
Comparison with Similar Compounds
{4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine can be compared to other similar compounds, such as:
{4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanol: This compound has a similar structure but contains a hydroxyl group instead of an amine group.
{4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanone: This compound features a ketone group in place of the amine group.
{4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanoic acid: This compound has a carboxylic acid group instead of an amine group.
The uniqueness of this compound lies in its specific structural features and its ability to interact with particular molecular targets, making it valuable for various research applications.
Properties
IUPAC Name |
[4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-12-7-13(2)10-17(9-12)11-15-5-3-14(8-16)4-6-15/h3-6,12-13H,7-11,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVFPSOLZLYHIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC=C(C=C2)CN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2361980.png)

![N-[3-acetyl-10-chloro-7-oxo-6-(2-phenoxyethyl)spiro[1,3,4-thiadiazoline-2,3'-i ndoline]-5-yl]acetamide](/img/structure/B2361984.png)
![(R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide](/img/structure/B2361985.png)

![3-isopropyl-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2361987.png)

![2,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2361989.png)
![3,4,5-triethoxy-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2361993.png)

![3-(benzyloxy)-N-[cyano(cyclopropyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2361995.png)
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2361997.png)
![7-(4-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2361999.png)
![3-[(4-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2362001.png)
